molecular formula C10H10BrN3O2 B1486863 Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2344861-89-6

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1486863
CAS No.: 2344861-89-6
M. Wt: 284.11 g/mol
InChI Key: QLLGIVVEEFCHPP-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyrazines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from readily available starting materials such as 2-aminopyrazine and appropriate halides[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Industrial Production Methods: On an industrial scale, the synthesis often involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyrazines.

Scientific Research Applications

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate: This compound is structurally similar but has an additional alkyl group.

  • 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine: Another related compound with a different heterocyclic ring structure.

Uniqueness: Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5-14-4-6(2)12-8(11)9(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLGIVVEEFCHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 6
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate

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